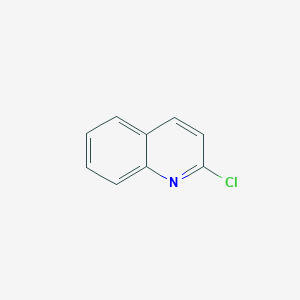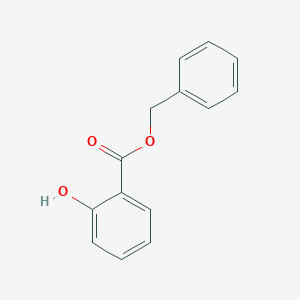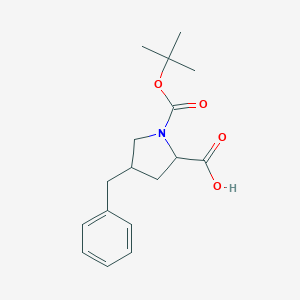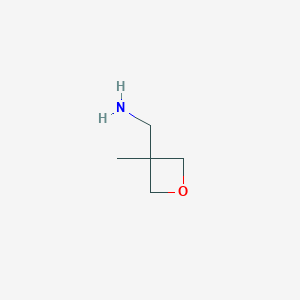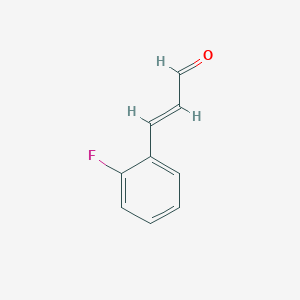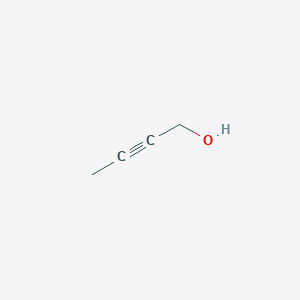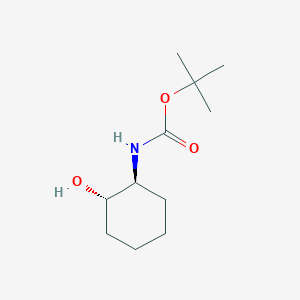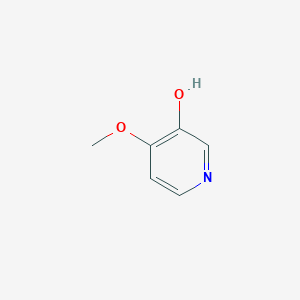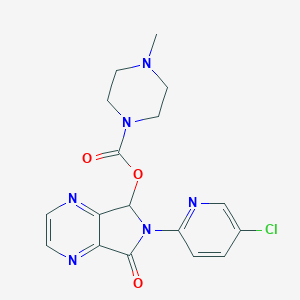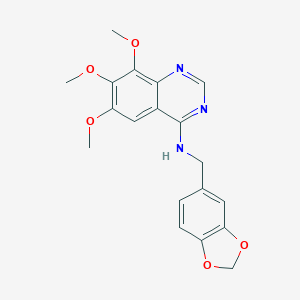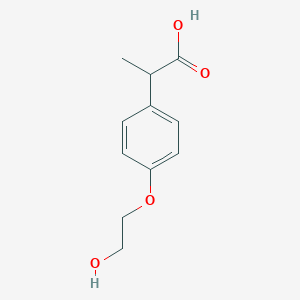
2-(4-Hydroxyethoxyphenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyethoxyphenyl)propionic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and fever reduction. It was first synthesized in the 1960s and has since become one of the most widely used drugs in the world. In
作用機序
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Hydroxyethoxyphenyl)propionic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
生化学的および生理学的効果
Ibuprofen has been shown to have a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals to the brain. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have antioxidant properties, which may contribute to its potential in the treatment of Alzheimer's disease and cancer.
実験室実験の利点と制限
One advantage of 2-(4-Hydroxyethoxyphenyl)propionic acid in lab experiments is its widespread availability and low cost. It is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of 2-(4-Hydroxyethoxyphenyl)propionic acid is its non-specificity. It inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects such as gastrointestinal bleeding and renal toxicity.
将来の方向性
There are many potential future directions for research on 2-(4-Hydroxyethoxyphenyl)propionic acid. One area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may reduce the risk of developing Alzheimer's disease and may also slow the progression of the disease. Another area of interest is its potential in the treatment of cancer. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may inhibit the growth of cancer cells and may also enhance the effectiveness of chemotherapy drugs. Additionally, research on the development of more specific COX inhibitors may lead to the development of safer and more effective anti-inflammatory drugs.
合成法
The synthesis method of 2-(4-Hydroxyethoxyphenyl)propionic acid involves the condensation of 4-isobutylphenol with ethyl chloroacetate to form 4-isobutylphenyl ethylacetate. This intermediate is then hydrolyzed with sodium hydroxide to form 2-(4-Hydroxyethoxyphenyl)propionic acid. The process is relatively simple and can be performed on a large scale.
科学的研究の応用
Ibuprofen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and headaches. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have potential in the treatment of Alzheimer's disease, cancer, and cystic fibrosis.
特性
CAS番号 |
144236-88-4 |
|---|---|
製品名 |
2-(4-Hydroxyethoxyphenyl)propionic acid |
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(13)14)9-2-4-10(5-3-9)15-7-6-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChIキー |
OULXIEDQQFKLQT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
同義語 |
2-(4-hydroxyethoxyphenyl)propionic acid 4-HEPA-PrOH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



